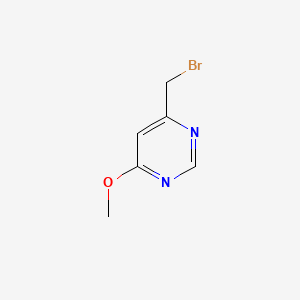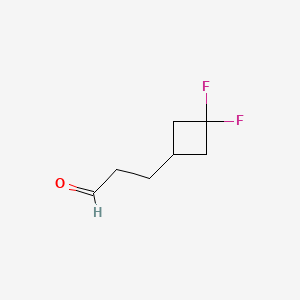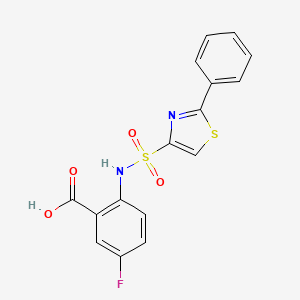
5-Fluoro-2-((2-phenylthiazole)-4-sulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with a halogenated ketone under acidic conditions to form the thiazole ring. The sulfonamide group is then introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and signaling molecules involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of the thiazole ring, sulfonamide group, and benzoic acid moiety also provides a versatile scaffold for further modification and optimization in drug development .
Propriétés
Formule moléculaire |
C16H11FN2O4S2 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
5-fluoro-2-[(2-phenyl-1,3-thiazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4S2/c17-11-6-7-13(12(8-11)16(20)21)19-25(22,23)14-9-24-15(18-14)10-4-2-1-3-5-10/h1-9,19H,(H,20,21) |
Clé InChI |
KSQNEYLIOFGJRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
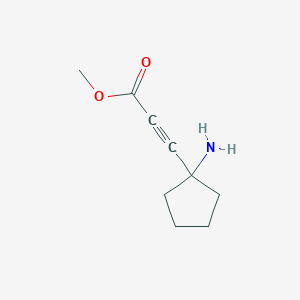

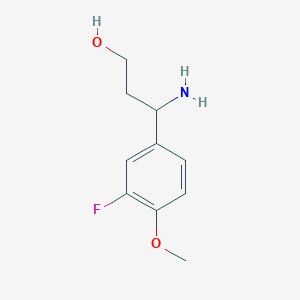

![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)

